molecular formula C₁₁H₄D₉NNa₂O₇S₂ B1161386 Cerovive-d9

Cerovive-d9

Cat. No.: B1161386
M. Wt: 390.39
Attention: For research use only. Not for human or veterinary use.
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Description

Cerovive-d9 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C . Key physicochemical properties include:

  • Log Po/w (XLOGP3): 2.15
  • Solubility: 0.24 mg/mL (0.00102 mol/L)
  • GI Absorption: High
  • BBB Permeability: Yes
  • Synthetic Accessibility Score: 2.07 (moderate difficulty)

Properties

Molecular Formula

C₁₁H₄D₉NNa₂O₇S₂

Molecular Weight

390.39

Synonyms

4-[[(1,1-Dimethylethyl-d9)oxidoimino]methyl]-1,3-benzenedisulfonic Acid Sodium Salt;  ARL 16556-d9;  CPI 22-d9;  CXY 059-d9;  Disufenton-d9 Sodium;  NXY 059-d9; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cerovive-d9 belongs to the arylboronic acid class. Two structurally analogous compounds are:

Table 1: Structural Comparison
Compound Molecular Formula Substituents Similarity Score Key Differences
This compound C₆H₅BBrClO₂ Br, Cl, B(OH)₂ Reference compound
(3-Bromo-5-chlorophenyl)boronic acid C₆H₄BBrClO₂ Br, Cl, B(OH)₂ 0.87 Lacks one oxygen atom
(6-Bromo-2,3-dichlorophenyl)boronic acid C₆H₃BBrCl₂O₂ Br, 2×Cl, B(OH)₂ 0.71 Additional chlorine substituent

Key Findings :

  • The 0.87 similarity score for (3-Bromo-5-chlorophenyl)boronic acid indicates near-identical electronic and steric properties to this compound, but its reduced oxygen content may lower solubility (Log S = -3.12 vs. -2.99 for this compound) .
  • (6-Bromo-2,3-dichlorophenyl)boronic acid’s additional chlorine atom increases molecular polarity (TPSA = 42.32 Ų vs.

Comparison with Functionally Similar Compounds

Boronic acids are widely used in protease inhibition and cancer therapy. Two functionally analogous compounds are:

Table 2: Functional Comparison
Compound Therapeutic Use Mechanism of Action Bioavailability Key Advantage Over this compound
This compound Potential CNS targeting Undisclosed (research phase) 0.55 High BBB permeability
Bortezomib Multiple myeloma Proteasome inhibition 0.39 (IV route) Clinically approved
Ixazomib Multiple myeloma Proteasome inhibition 0.58 (oral) Oral administration

Key Findings :

  • Ixazomib shares this compound’s boronic acid scaffold but incorporates a pyrazinyl group, enhancing metabolic stability. However, this compound’s bromine and chlorine substituents may improve target specificity in CNS tissues .

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